Mirex
Overview
Description
Mirex is an organochlorine compound that was commercialized as an insecticide and later banned due to its environmental impact. It is a white crystalline, odorless solid derived from cyclopentadiene. This compound was primarily used to control fire ants but was recognized as a bioaccumulative pollutant due to its chemical robustness and lipophilicity .
Preparation Methods
Mirex was first synthesized in 1946 and was produced by the dimerization of hexachlorocyclopentadiene in the presence of aluminum chloride . The reaction involves the following steps:
Dimerization: Hexachlorocyclopentadiene undergoes dimerization to form this compound.
Reaction Conditions: The reaction is typically carried out in the presence of aluminum chloride as a catalyst.
Industrial production of this compound involved the use of large-scale reactors where hexachlorocyclopentadiene was dimerized under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Mirex is known for its remarkable stability and resistance to chemical reactions. it can undergo certain reactions under specific conditions:
Scientific Research Applications
Mechanism of Action
The mechanism by which Mirex exerts its effects involves its high stability and lipophilicity, allowing it to accumulate in tissues. This compound can inhibit hepatobiliary excretion by depressing ATPase activity and decreasing cellular energy utilization . This leads to the accumulation of this compound in the liver and other tissues, causing toxic effects such as decreased hepatobiliary function, reproductive toxicity, and developmental toxicity .
Comparison with Similar Compounds
Mirex belongs to the class of organochlorine pesticides, which includes similar compounds such as aldrin, dieldrin, endrin, and DDT . Compared to these compounds, this compound is unique due to its high stability and resistance to degradation. This makes it more persistent in the environment and more likely to bioaccumulate in the food chain .
Similar Compounds
Aldrin: Another organochlorine pesticide used for insect control.
Dieldrin: A derivative of aldrin, used as an insecticide.
Endrin: A stereoisomer of dieldrin, used as an insecticide.
DDT: A well-known organochlorine pesticide used for mosquito control.
This compound’s unique chemical structure and properties make it a compound of significant interest in environmental and toxicological studies.
Properties
IUPAC Name |
1,2,3,4,5,5,6,7,8,9,10,10-dodecachloropentacyclo[5.3.0.02,6.03,9.04,8]decane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10Cl12/c11-1-2(12)7(17)4(14)3(13,5(1,15)9(7,19)20)6(1,16)10(21,22)8(2,4)18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVYLCNUFSHDAAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12(C3(C4(C5(C3(C(C1(C5(C2(C4(Cl)Cl)Cl)Cl)Cl)(Cl)Cl)Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10Cl12 | |
Record name | MIREX | |
Source | CAMEO Chemicals | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID7020895 | |
Record name | Mirex | |
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Molecular Weight |
545.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Mirex is an odorless white crystalline solid. (USCG, 1999), Snow-white odorless solid; [Merck Index], Solid | |
Record name | MIREX | |
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Record name | Mirex | |
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Record name | Mirex | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0059573 | |
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Boiling Point |
905 °F at 1 mmHg (Sublimes with decomposition) (NTP, 1992) | |
Record name | MIREX | |
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Solubility |
less than 1 mg/mL at 75 °F (NTP, 1992), 15.3% in dioxane at room temp; 14.3% in xylene at room temp; 12.2% in benzene at room temp; 7.2% in carbon tetrachloride at room temp; 5.6% in methyl ethyl ketone at room temp, In water, 0.085 mg/L at 25 °C | |
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Vapor Density |
18.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
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Vapor Pressure |
3e-07 mmHg at 77 °F (NTP, 1992), 0.0000008 [mmHg], 8X10-7 mm Hg at 25 °C | |
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Record name | Mirex | |
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Mechanism of Action |
Pretreatment of male rats with mirex (50 mg/kg orally for 3 days) caused a 91% suppression of biliary excretion of endogenous metabolites of imipramine. Biliary excretion of sulfobromophthalein was also suppressed by 90%. results suggest that mirex-induced impairment of hepatobiliary function is not specific to substrates. The mechanism of mirex-induced impairment is located at the site of the transfer of otherwise readily excretable substances such as metabolites of imipramine & sulfobromophthalein., Mirex & its photoderivatives are effective inhibitors of ATPase system., ... Mirex .../is/ stored in lipid ... compartments of the body, which is the reason for ... /its/ very long elimination half-life ... /The/ very long half-live dominates the manifestation of damage ..., Mirex is a potent tumor promoter in 7,1 2-dimethylbenz[a]anthracene (DMBA)-initiated female CD-1 mouse skin. Like 12-O-tetradecanoylphorbol-13-acetate (TPA), mirex promotes papillomas that have a Ha-ras mutation; however, unlike TPA promotion, mirex promotion does not involve a general hyperplastic response. /The authors/ used proliferating cell nuclear antigen (PCNA) and 5-bromo-2'-deoxyuridine (BrdU) immunohistochemical staining to further examine the proliferative capacity of mirex. The numbers of PCNA- and BrdU-positive epidermal S-phase cells were highly concordant in all treatment groups. Unlike a single application of TPA, a single application of mirex had little or no effect on the number of S-phase epidermal cells, and chronic application of mirex to mouse skin produced only minimal increases in S-phase cells. Moreover, mirex did not significantly alter the growth of BALB/MK-2 keratinocytes in media containing either 0.05 or 1.2 mM Ca++. These results suggest that mirex may have highly specific effects on the proliferation of initiated cells and support the existence of a unique mirex mechanism and/or distinct population of mirex-promotable mutant Ha-ras epidermal cells. To begin to address this issue of a distinct population of mirex-promotable mutant Ha-ras cells, /the authors/ conducted a tandem experiment in which DMBA-initiated mice were treated twice weekly with a maximal promoting dose of mirex. Then, when the number of papillomas reached a plateau, these same mice were treated twice weekly with a maximal promoting dose of TPA. Mice treated with mirex developed a maximum of 6.4 papillomas/mouse. These mice were then promoted with TPA, which produced 8.9 additional papillomas/mouse for a total of 15.3 papillomas/mouse. The maximum tumor yields from other groups of mice treated with only TPA or mirex were 9.8 and 7.3 papillomas/mouse, respectively. Therefore, under these tandem conditions, tumor yields were additive, indicating that there are at least two distinct populations of mutant Ha-ras cells: one promoted by mirex and the other by TPA., For more Mechanism of Action (Complete) data for MIREX (7 total), please visit the HSDB record page. | |
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Impurities |
Technical grade preparations of mirex contained 95.18% mirex, with 2.58 mg/kg chlordecone as a contaminant. | |
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Color/Form |
Snow-white crystals from benzene | |
CAS No. |
2385-85-5 | |
Record name | MIREX | |
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Record name | Mirex | |
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Record name | Mirex | |
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Record name | Mirex | |
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Record name | Dodecachloropentacyclo[5.2.1.02,6.03,9.05,8]decane | |
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Melting Point |
905 °F (decomposes) (NTP, 1992), 485 °C (decomposes) | |
Record name | MIREX | |
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